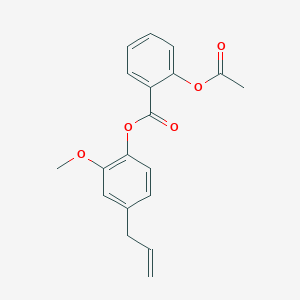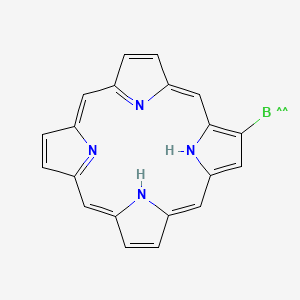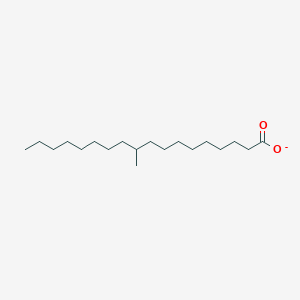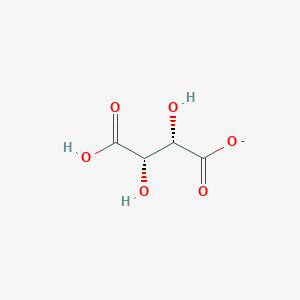
D-tartrate(1-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-tartrate(1-) is a tartrate(1-). It is a conjugate base of a D-tartaric acid. It is a conjugate acid of a D-tartrate(2-). It is an enantiomer of a L-tartrate(1-).
Aplicaciones Científicas De Investigación
Synthesis and Stability in Metal Coordination Polymers :
- D-tartrate(1-) ions can withstand hydrothermal conditions to form robust, enantiopure open-framework coordination polymers. These polymers exhibit varied channel sizes and demonstrate stability under different conditions (S. Thushari et al., 2005).
Role in Hydrothermal Crystallization :
- D-tartrate(1-) acts as a chelating/structure-directing agent in the hydrothermal crystallization of ZnWO4. It influences the morphology evolution and phase of ZnWO4 crystallites (Meiting Li et al., 2019).
Applications in Microporous Materials for Gas Adsorption :
- D-tartrate(1-) is used in the synthesis of enantiomerically pure microporous molybdenum(V) d/l-tartrates. These materials are effective in the selective adsorption of gases such as CO2 and O2 (Lan Deng & Zhao-Hui Zhou, 2022).
Influence on Structural Dynamics of Layered Double Hydroxides :
- The study of intercalated tartrate anions in Zn2Al layered double hydroxides (LDHs) reveals the impact of tartrate on the dynamics, orientational, and rotational behaviors of the species in interlayer domains (J. Pisson et al., 2011).
Enzymatic Determination and Characterization :
- D-(–)-Tartrate dehydratase from Rhodopseudomonas sphaeroides, specific for D-(–)-tartrate, has applications in enzymatic determination of this compound (H. Rode & F. Giffhorn, 1982).
Use in Biochemical Studies :
- Tartrate dehydrogenase from Pseudomonas putida, catalyzing the oxidation of tartrates, has been studied for its biochemical properties and potential applications (L. Kohn et al., 1968).
Microbial Adaptation and Enzyme Production :
- Studies on Rhodopseudomonas sphaeroides adapting to growth on D-(—)-tartrate and the production of a constitutive D-(—)-tartrate dehydratase highlight its potential in microbial enzyme production (Hergo Rode & F. Giffhorn, 1983).
Microbial Conversion for Chemical Synthesis :
- D-tartaric acid is prepared by microbial conversion, demonstrating its role in synthetic organic chemistry and industrial processes (D. Bickerton, 2016).
Photoluminescence and Structural Studies :
- D-tartrate(1-) has been used in studies exploring the photoluminescence of doped crystals and their structural properties (Jethva et al., 2014).
Role in Layered Double Hydroxide Intercalation :
- The intercalation of tartrate in Mg-Al layered double hydroxide and its implications for material science has been investigated (Wenhui Zhang et al., 2008).
Propiedades
Nombre del producto |
D-tartrate(1-) |
|---|---|
Fórmula molecular |
C4H5O6- |
Peso molecular |
149.08 g/mol |
Nombre IUPAC |
(2S,3S)-2,3,4-trihydroxy-4-oxobutanoate |
InChI |
InChI=1S/C4H6O6/c5-1(3(7)8)2(6)4(9)10/h1-2,5-6H,(H,7,8)(H,9,10)/p-1/t1-,2-/m0/s1 |
Clave InChI |
FEWJPZIEWOKRBE-LWMBPPNESA-M |
SMILES isomérico |
[C@H]([C@@H](C(=O)[O-])O)(C(=O)O)O |
SMILES canónico |
C(C(C(=O)[O-])O)(C(=O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




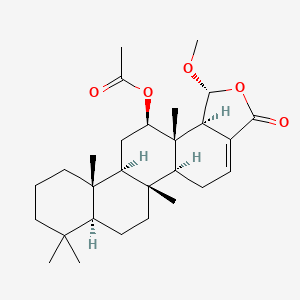

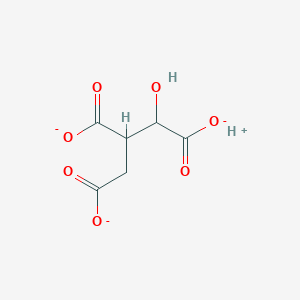
![1-eicosanoyl-2-[(11Z)-eicosenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1263717.png)
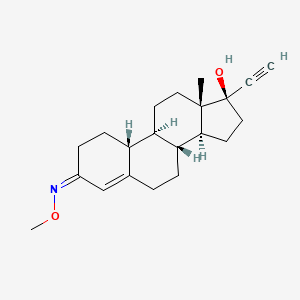
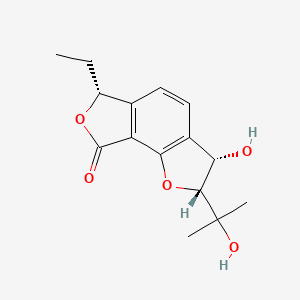

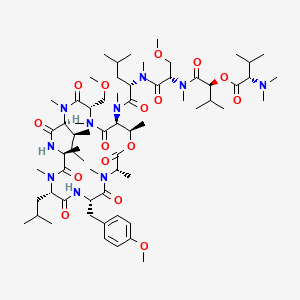
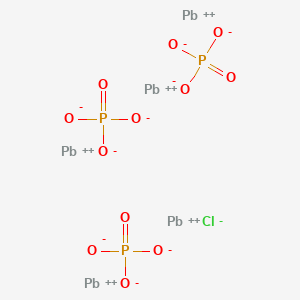
![(1R,3S,5E,7E,11S,12S,13R,15S,16S,17S,19S,23R,25R,27Z,29E,33S,34S,35R,37S,38S,39S,41S)-3,13,15,25,35,37-hexahydroxy-11-[(2S,3S,4R)-3-hydroxy-6-[(2S,4R,6S)-4-methoxy-6-methyloxan-2-yl]-4-methylhexan-2-yl]-33-[(2S,3S,4S)-3-hydroxy-6-[(2S,4R,6S)-4-methoxy-6-methyloxan-2-yl]-4-methylhexan-2-yl]-17,39-dimethoxy-6,12,16,28,34,38-hexamethyl-10,32,45,46-tetraoxatricyclo[39.3.1.119,23]hexatetraconta-5,7,21,27,29,43-hexaene-9,31-dione](/img/structure/B1263726.png)
